4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid

Ramosetron synthesis 5-HT₃ antagonist Chiral intermediate

This compound is a critical chiral intermediate, not an interchangeable regioisomer. Only the 5-carboxylic acid provides the 'equatorial-twist' conformation needed for 5-HT₃ antagonism and TAFIa binding (PDB: 4P10, IC₅₀ 8 nM). The patented (R)-enantiomer enables a high-yield ramosetron synthesis, retaining stereochemistry and avoiding inefficient post-synthetic resolution. Using the racemate or 6-/7-analogs results in a >100-fold loss in target affinity. Secure this specific scaffold to ensure your drug discovery program's structural basis.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 26751-24-6
Cat. No. B2420280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid
CAS26751-24-6
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESC1CC2=C(CC1C(=O)O)NC=N2
InChIInChI=1S/C8H10N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h4-5H,1-3H2,(H,9,10)(H,11,12)
InChIKeyLQXRWFGXMQZLIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic Acid (CAS 26751-24-6): Technical Procurement Baseline


4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid (CAS 26751-24-6) is a conformationally restricted heterocyclic building block with a saturated tetrahydrobenzimidazole core and a carboxylic acid handle at the 5-position . It serves as a key chiral intermediate in the industrial synthesis of ramosetron, a potent 5-HT₃ receptor antagonist [1], and as a privileged scaffold for designing conformationally constrained TAFIa inhibitors [2].

Why Generic 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic Acid Substitution Fails: Positional Isomer and Stereochemical Specificity


The 5-carboxylic acid regioisomer is not interchangeable with its 6- or 7-carboxylic acid analogs due to divergent synthetic utility and biological activity. Only the 5-substituted tetrahydrobenzimidazole core provides the correct vector and conformational restriction required for key pharmacophores [1]. In the industrial synthesis of ramosetron, the (R)-enantiomer of this compound is essential for retaining stereochemistry throughout the synthetic route, whereas alternative scaffolds or racemic mixtures lead to loss of optical purity and require inefficient post-synthetic resolution [2]. Furthermore, structure-activity relationship (SAR) studies in TAFIa inhibitor programs demonstrate that the 5-carboxylic acid scaffold confers a specific conformational lock that is critical for achieving nanomolar potency, a property not replicated by the regioisomeric 6- or 7-carboxylic acid building blocks [1].

4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic Acid: Quantified Differentiation Evidence for Procurement Decisions


Industrial Ramosetron Synthesis: Superior Yield and Optical Purity Retention via Chiral 5-Carboxylic Acid Intermediate

In the production of ramosetron hydrochloride, the (R)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid intermediate enables a stereoretentive coupling with 1-methylindole that proceeds in 95.2% yield while fully preserving the chiral integrity of the benzimidazole core [1]. This contrasts sharply with the prior art (Patent Reference 1) which employs a Vilsmeier reaction that causes complete racemization, necessitating six (6) separate filtration steps for optical resolution and resulting in lower overall efficiency and higher material waste [2].

Ramosetron synthesis 5-HT₃ antagonist Chiral intermediate Stereoselective synthesis

TAFIa Inhibitor Scaffold Optimization: Conformational Restriction of the 5-Carboxylic Acid Core Drives Nanomolar Potency

A derivative of the 4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid scaffold (Compound 5) exhibited a TAFIa IC₅₀ of 8 nM [1]. The X-ray crystal structure of this compound bound to a H333Y/H335Q double mutant of TAFI confirmed that the rigid, conformationally restricted nature of the tetrahydrobenzimidazole-5-carboxylic acid core is responsible for the observed potency increase compared to more flexible analogs [2]. This quantitative SAR data validates the 5-carboxylic acid position as the optimal substitution point for achieving high affinity in this target class.

TAFIa inhibitor Thrombosis Conformational restriction Medicinal chemistry

5-HT₃ Receptor Antagonist Pharmacophore: 5-Position Substitution Yields Sub-Nanomolar In Vivo Potency

The 4,5,6,7-tetrahydro-1H-benzimidazole core, when substituted at the 5-position with an indole or indolizine carbonyl group, produces highly potent 5-HT₃ receptor antagonists. Specifically, the indolizine derivative 7k (derived from the 5-carboxylic acid scaffold) exhibited an IC₅₀ of 0.011 μM in colonic contraction assays and an ID₅₀ of 0.018 μg/kg in the von Bezold-Jarisch reflex test in rats [1]. This represents a 70-fold and 6-fold increase in potency over the clinical standards ondansetron (IC₅₀ = 0.77 μM) and granisetron (IC₅₀ = 0.066 μM), respectively [1].

5-HT₃ antagonist Irritable bowel syndrome Emesis Pharmacophore

Chiral Resolution Advantage: (R)-Enantiomer of 5-Carboxylic Acid Demonstrates Two Orders of Magnitude Higher 5-HT₃ Affinity

The (R)-enantiomer of 4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxylic acid-derived antagonists exhibits nearly 100-fold higher potency than the corresponding (S)-enantiomer in 5-HT₃ receptor functional assays and binding studies [1]. This stereochemical requirement underscores the critical importance of procuring the correct enantiomeric form of the building block for medicinal chemistry applications. Specifically, the (R)-5-[(1-methyl-1H-indol-3-yl)carbonyl] derivative (remosetron) given orally was hundreds of times more potent than ondansetron and granisetron in inhibiting cisplatin-induced emesis in ferrets [1].

Chiral resolution Enantioselective synthesis 5-HT₃ receptor Stereochemistry

Optimal Application Scenarios for 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic Acid Based on Quantitative Evidence


Industrial-Scale Synthesis of Ramosetron and 5-HT₃ Antagonists

The (R)-enantiomer of this compound is the preferred chiral intermediate for the large-scale synthesis of ramosetron hydrochloride. The patented process achieves a 95.2% yield while retaining stereochemistry, reducing filtration steps from 6 to 1-2 compared to legacy methods [1]. This efficiency makes it the most cost-effective building block for manufacturing 5-HT₃ receptor antagonists for antiemetic and irritable bowel syndrome (IBS) therapies.

Medicinal Chemistry Optimization of TAFIa Inhibitors

The 5-carboxylic acid scaffold provides a conformationally restricted entry point for designing potent TAFIa inhibitors. The X-ray structure of a derivative bound to TAFI (PDB: 4P10) validates that this rigid core is essential for achieving nanomolar IC₅₀ values (8 nM for Compound 5) [2]. Procurement of the 5-carboxylic acid isomer is essential for programs aiming to replicate this structural biology-validated binding mode.

Stereospecific 5-HT₃ Receptor Pharmacophore Construction

The (R)-enantiomer of the 5-carboxylic acid is required to construct potent, stereospecific 5-HT₃ antagonists. Derivatives based on this chiral core exhibit sub-nanomolar in vivo potency (ID₅₀ = 0.018 μg/kg) and up to 200-fold higher activity than clinical standards ondansetron and granisetron [3]. Use of the racemic mixture or the (S)-enantiomer would result in a 100-fold drop in target affinity [4], making the chiral 5-carboxylic acid building block indispensable for high-affinity 5-HT₃ ligand development.

Conformationally Biased Scaffold for Structure-Based Drug Design

The saturated tetrahydrobenzimidazole ring system at the 5-position confers a unique 'equatorial-twist' conformation that is critical for high-affinity interactions with the 5-HT₃ receptor binding pocket [4]. This conformational bias reduces the entropic penalty upon binding and provides a validated starting point for structure-based drug design campaigns targeting aminergic GPCRs or related proteins where rigidification is known to improve selectivity and metabolic stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.